![molecular formula C12H24N2O6S2 B1486419 (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid CAS No. 337515-04-5](/img/structure/B1486419.png)
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid
Descripción general
Descripción
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid is a useful research compound. Its molecular formula is C12H24N2O6S2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Resolution and Synthesis of Stereoisomers
- Synthesis of Stereoisomers : The optical resolution of mercaptosuccinic acid and the synthesis of four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC) are significant for understanding the stereochemical properties and applications of such compounds. The resolution process yields stereoisomers with optical purities of 100%, highlighting the importance of optical purity in the synthesis of biologically active compounds (Shiraiwa et al., 1998).
Antibacterial Activity
- Antibacterial Agents : The synthesis and study of pyridonecarboxylic acids and their analogues demonstrate the antibacterial properties of certain amino- and hydroxy-substituted cyclic amino groups. These compounds are more active than enoxacin, indicating their potential as antibacterial agents (Egawa et al., 1984).
Immunobiological Activity
- Immunostimulatory Potency : The synthesis of 2-amino-3-(purin-9-yl)propanoic acids substituted at position 6 of the purine base demonstrates significant immunostimulatory and immunomodulatory potency. These compounds enhance secretion of chemokines and augment NO biosynthesis, indicating their potential in immune response modulation (Doláková et al., 2005).
Catalysis
- Catalytic Applications : The use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines underlines the importance of such compounds in organic synthesis and catalysis. This highlights a versatile application in chemical transformations (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Metal-Organic Frameworks (MOFs)
- Construction of MOFs : The rational design of MOFs constructed from modified aromatic amino acids, including derivatives of Phe and Tyr, demonstrates the structural versatility and potential applications of such compounds in material science. The induced chirality and potential as NLO materials of these MOFs emphasize the broad applicability of sulfur-containing amino acid derivatives (Xie et al., 2007).
Propiedades
IUPAC Name |
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6S2/c13-9(11(15)16)7-21-5-3-19-1-2-20-4-6-22-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKIVQVNAGFNY-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCSCC(C(=O)O)N)OCCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCSC[C@@H](C(=O)O)N)OCCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride | |
CAS RN |
1356019-49-2 | |
| Record name | 7,10-Dioxa-4,13-dithiahexadecanedioic acid, 2,15-diamino-, (2R,15R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356019-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
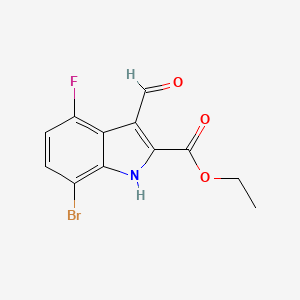
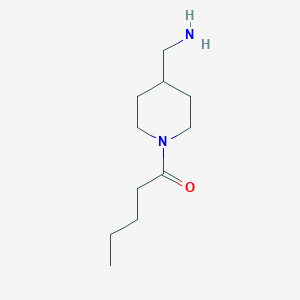
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)
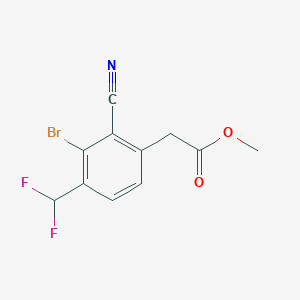
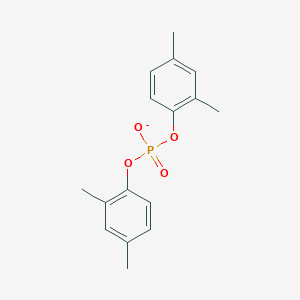
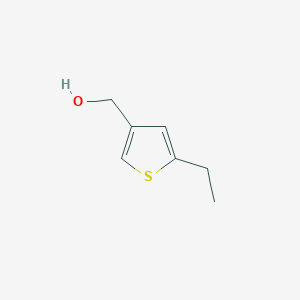

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)
![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)